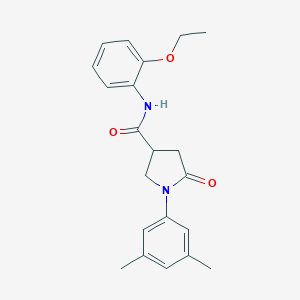![molecular formula C21H21FN2O4 B271253 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate, also known as DMAPF, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate involves its ability to inhibit the activity of specific enzymes. For example, its inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the levels of acetylcholine and butyrylcholine in the brain, which can improve cognitive function. Its inhibition of monoamine oxidase leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has been shown to have a number of biochemical and physiological effects. Its inhibitory activity against acetylcholinesterase and butyrylcholinesterase can improve cognitive function and memory. Its inhibition of monoamine oxidase can improve mood and alleviate symptoms of depression. Additionally, 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has been found to possess anti-inflammatory properties, which can reduce inflammation and pain associated with inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate may not be selective in its inhibition of enzymes, and may also inhibit other enzymes that are important for normal physiological function.
将来の方向性
There are several future directions for research on 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine its efficacy and safety in humans. Additionally, research on the anti-inflammatory properties of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate may lead to its development as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, studies on the selectivity of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate for specific enzymes may lead to the development of more selective inhibitors with fewer side effects.
合成法
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate can be synthesized through a multistep process involving the condensation of 2,5-dimethylaniline with ethyl 2-oxo-2-phenylethanoate, followed by the reaction of the resulting intermediate with 4-fluorobenzaldehyde and pyrrolidine-3-carboxylic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
科学的研究の応用
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has been found to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
分子式 |
C21H21FN2O4 |
分子量 |
384.4 g/mol |
IUPAC名 |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21FN2O4/c1-13-3-4-14(2)18(9-13)23-19(25)12-28-21(27)15-10-20(26)24(11-15)17-7-5-16(22)6-8-17/h3-9,15H,10-12H2,1-2H3,(H,23,25) |
InChIキー |
PJYDXDQKNPUFQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)

![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)


